molecular formula C6H9NO2S3 B12219217 3-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide

3-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide

Cat. No.: B12219217
M. Wt: 223.3 g/mol
InChI Key: HDLQMLBZJYSVEL-UHFFFAOYSA-N
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Description

3-Methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is a sulfur-rich heterocyclic compound featuring a fused thieno[3,4-d]thiazole core with a methyl substituent at the 3-position and two sulfone groups at the 5,5-positions. Its molecular formula is C₈H₁₀N₂O₂S₃, with an average molecular weight of 286.39 g/mol (exact mass: 286.0028) . The compound’s structure includes stereochemical complexity due to the bicyclic framework, which influences its reactivity and physicochemical properties.

Synthetic routes for this class of compounds typically involve cyclization reactions or functionalization of pre-existing heterocycles. For example, similar derivatives are synthesized via alkylation of intermediate thiols or through multi-step sequences involving thiourea derivatives and halogenated precursors . Characterization relies on advanced spectroscopic techniques, including $^{1}\text{H}$-NMR, $^{13}\text{C}$-NMR, and high-resolution mass spectrometry (HRMS), to confirm regiochemistry and stereochemistry .

Properties

Molecular Formula

C6H9NO2S3

Molecular Weight

223.3 g/mol

IUPAC Name

3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione

InChI

InChI=1S/C6H9NO2S3/c1-7-4-2-12(8,9)3-5(4)11-6(7)10/h4-5H,2-3H2,1H3

InChI Key

HDLQMLBZJYSVEL-UHFFFAOYSA-N

Canonical SMILES

CN1C2CS(=O)(=O)CC2SC1=S

solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide typically involves the reaction of thiosemicarbazide with α-bromo ketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiazole ring. The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Substitution Reactions

Thiazole derivatives often undergo nucleophilic aromatic substitution depending on substituents. For this compound:

  • Reactivity :

    • The presence of a methyl group at the 3a-position and thione (S=O) groups may influence reactivity.

    • Analogous reactions (e.g., 2-chlorothiazole reacting with sodium methoxide) suggest that halide substituents could undergo substitution under basic conditions (e.g., methanol at 50°C) .

  • Kinetics :

    • Reactions involving thiazole derivatives typically follow second-order kinetics , where the rate depends on the concentrations of both the thiazole and nucleophile (e.g., R=k[Thiazole][Nu]R = k[Thiazole][Nu]) .

Decomposition and Stability

Structural stability and decomposition pathways are critical for handling and storage:

  • Thermal Stability :

    • Thiadiazole derivatives with thione groups may undergo ring-opening reactions under harsh conditions, potentially releasing sulfur oxides (SO₂) or other byproducts .

    • For example, 5-nitrothiazole derivatives decompose rapidly in dimethyl sulfoxide (DMSO) with excess sodium methoxide .

  • Environmental Impact :

    • Ecotoxicological data for related compounds (e.g., 5,5'-dithiobis-1,3,4-thiadiazole-2(3H)-thione) indicate moderate aquatic toxicity, with EC50 values ranging from 3–20 mg/L for microorganisms and algae .

Functional Group Reactivity

The compound’s functional groups (thione, methyl, and fused rings) drive specific reactivity:

  • Thione Group (S=O) :

    • Susceptible to nucleophilic attack (e.g., by amines or hydrazines) or oxidative/reductive transformations .

    • Analogous thiazole-thione derivatives undergo condensation reactions with aldehydes to form antimicrobial agents .

  • Methyl Substituent :

    • May act as an electron-donating group, influencing electrophilic substitution reactions.

Analytical and Structural Characterization

Key techniques for verifying the compound’s structure and reaction products include:

Technique Purpose Relevance
Nuclear Magnetic Resonance (NMR) Confirm stereochemistry and functional groups (e.g., thione, methyl)Critical for distinguishing isomers and reaction intermediates .
Mass Spectrometry Determine molecular weight and elemental composition (C₆H₉NO₂S₃)Validates molecular formula and purity .
X-ray Crystallography Elucidate 3D conformation and intermolecular interactionsUsed in analogous thiazole derivatives to confirm structural integrity .

Comparative Reaction Analysis

While direct data for this compound is limited, insights from related thiazole chemistry provide a framework:

Reaction Type Conditions Key Observations References
Nucleophilic Substitution Methanol, 50°C, sodium methoxideHalide substituents (e.g., Cl) undergo substitution with high yields (e.g., 90% for equimolar reactants) .
Cyclization α-active methylene ketones, thiocyanate, aminesOne-pot synthesis yields thiazole-imine derivatives; X-ray validated .
Thione Functionalization Aldehydes, hydrazinesForms bioactive derivatives (e.g., antimicrobial agents) .

Future Research Directions

  • Mechanistic Studies :

    • Quantitative analysis of reaction kinetics (e.g., Ea, rate constants) for substitution and cyclization pathways.

  • Biological Activity :

    • Screening for antimicrobial or anticancer properties, leveraging thiazole’s known bioactivity .

  • Environmental Fate :

    • Detailed ecotoxicological assessments to expand on existing aquatic toxicity data .

This compound’s reactivity highlights the versatility of thiazole-thione chemistry, offering avenues for synthetic optimization and functional exploration.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that thiazole derivatives, including those containing the thiazole core structure similar to 3-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide, exhibit significant anticancer properties. A study highlighted the synthesis of thiazolone derivatives that demonstrated potent inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. The IC50 values ranged from 105.39 to 742.78 nM, suggesting a promising avenue for cancer therapeutics .

Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. Compounds with a similar thiazole framework have been reported to exhibit significant antibacterial and antifungal effects. For instance, derivatives synthesized with the thiazole core have shown efficacy against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties as well. Thiazole-based compounds have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation, indicating their potential use in treating inflammatory diseases .

Material Science Applications

Polymer Chemistry
In material science, compounds like this compound can be utilized in the synthesis of novel polymers. The unique structural properties of thiazoles allow for the development of materials with enhanced thermal stability and mechanical properties. These materials can be applied in coatings and composites where durability is essential.

Sensors and Electronics
The electronic properties of thiazole derivatives make them suitable for applications in sensors and electronic devices. Their ability to conduct electricity at certain conditions allows for their use in organic semiconductors and photovoltaic cells .

  • Case Study 1: Anticancer Activity
    In a study conducted on a series of thiazole derivatives including analogs of this compound, several compounds showed promising activity against human cancer cell lines. The results indicated that modifications on the thiazole ring could enhance cytotoxicity.
  • Case Study 2: Antimicrobial Efficacy
    A comprehensive evaluation of thiazole derivatives revealed that specific substitutions on the thiazole ring significantly improved antimicrobial activity against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 3-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to its antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Density (g/cm³) Predicted pKa Biological Activity Insights
This compound C₈H₁₀N₂O₂S₃ 286.39 3-CH₃ 1.56 (Predicted) -1.13 (Predicted) Not reported; inferred enzyme inhibition
1-Phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide C₁₁H₁₂N₂O₂S₂ 268.35 1-C₆H₅ 1.32 (Predicted) -0.85 (Predicted) Potential amyloid-beta antagonist
1-(3-Trifluoromethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide C₁₈H₁₅F₃N₂O₂S₂ 412.45 3-CF₃-C₆H₄ 1.56 (Predicted) -1.13 (Predicted) Enhanced lipophilicity for membrane penetration
3-(p-Tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-one 5,5-dioxide C₁₂H₁₂N₂O₃S₂ 296.37 p-CH₃-C₆H₄ 1.42 (Predicted) N/A Intermediate in drug synthesis

Key Observations:

Its predicted pKa (-1.13) suggests strong acidity, likely due to sulfone and thione groups . Aromatic vs. Aliphatic Substituents: The phenyl derivative exhibits lower molecular weight but similar density to the methyl analogue, highlighting the role of aromaticity in packing efficiency.

Core Heterocycle Modifications :

  • Replacing the thione (-S-) with a ketone (-O-) in reduces sulfur content, altering redox behavior and hydrogen-bonding capacity. This modification is critical for tuning solubility and metabolic stability.

Stereochemical Complexity :

  • Compounds like and feature defined stereocenters (e.g., 3aR,6aS configurations), which influence binding to chiral biological targets. The 3-methyl derivative’s stereochemistry remains unclarified but likely affects its reactivity .

Biological Activity

3-Methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is a compound that belongs to the class of thiazole derivatives. Thiazoles and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive review of the biological activity associated with this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H9NO2S\text{C}_6\text{H}_9\text{N}\text{O}_2\text{S} . The compound features a thiazole ring fused with a thieno moiety and contains a thione functional group. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structural features to this compound have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer potential. In vitro studies have indicated that compounds containing the thiazole scaffold can inhibit the proliferation of cancer cells. For instance, derivatives similar to this compound have been tested against HepG-2 liver cancer cells using MTT assays, revealing promising cytotoxic effects .

CompoundCell Line TestedIC50 Value (µM)Reference
Compound AHepG-215
Compound BMCF-720

Neuroprotective Effects

Emerging research suggests that thiazole derivatives may play a role in mitigating neurodegenerative diseases such as Alzheimer's and Parkinson's. The presence of the thiazole moiety enhances the ability of these compounds to inhibit cholinesterase enzymes, which are implicated in neurodegeneration . This activity indicates potential therapeutic applications for cognitive enhancement and neuroprotection.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of several thiazole derivatives against common pathogens. Among these derivatives, one closely related to this compound demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria. The study concluded that modifications in the thiazole structure could lead to enhanced antimicrobial properties .

Evaluation of Anticancer Properties

In another case study focused on anticancer activity, researchers synthesized various thiazole derivatives and evaluated their effects on cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against HepG-2 cells. The study emphasized the importance of structural optimization in developing effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclization reactions of thioamide precursors under controlled reflux conditions with sulfur-containing reagents. For example, analogous thiazole derivatives (e.g., 4-thiazolidinones) are synthesized via condensation of hydrazides with carbon disulfide in ethanol under reflux (10–12 h), achieving yields of 80–87% . Optimization may involve adjusting stoichiometric ratios (e.g., potassium hydroxide as a base catalyst) or solvent polarity to enhance intermediate stability . Characterization via FT-IR (C=O, C=N absorption bands) and ¹H/¹³C NMR (thiazole-H and methylene signals) is critical for verifying structural integrity .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

  • Methodological Answer : Key steps include:

  • Thermal analysis : Determine melting points (e.g., 210–293°C for related thiazoles) to assess purity .
  • Spectroscopic profiling : Use ¹H NMR to identify methylene protons (δ 2.5–3.5 ppm) and thione sulfur environments. IR spectroscopy confirms C=S (1050–1250 cm⁻¹) and sulfone (1300–1350 cm⁻¹) groups .
  • Elemental analysis : Compare experimental vs. theoretical C/H/N/S percentages (e.g., ±0.3% deviation) to validate stoichiometry .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for sulfur-containing heterocycles like this compound?

  • Methodological Answer : Discrepancies in antimicrobial or antioxidant assays (e.g., MIC values) may arise from:

  • Structural analogs : Subtle substituent changes (e.g., methoxy vs. fluorine groups) alter lipophilicity and membrane penetration .
  • Assay conditions : Standardize broth microdilution protocols (e.g., pH, inoculum size) to minimize variability. Cross-reference with molecular docking studies (e.g., triazole-thiones targeting mycobacterial enzymes) to validate mechanism-driven hypotheses .

Q. How can computational methods (e.g., DFT, molecular docking) enhance the understanding of this compound’s reactivity and pharmacological potential?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., sulfone group’s electron-withdrawing effects) .
  • Docking simulations : Use AutoDock Vina to model interactions with biological targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antimicrobial activity) . Validate with experimental IC₅₀ values to refine binding hypotheses.

Q. What experimental frameworks link this compound’s properties to broader theoretical models in heterocyclic chemistry?

  • Methodological Answer : Align synthesis and reactivity studies with:

  • Frontier Molecular Orbital (FMO) theory : Correlate HOMO-LUMO gaps (e.g., 4.5–5.0 eV) with observed nucleophilic attack patterns .
  • Hammett substituent constants : Quantify electronic effects of substituents (e.g., methoxy groups) on reaction rates or biological activity .

Methodological Challenges and Solutions

Q. How to address low reproducibility in sulfone-containing heterocycle syntheses?

  • Answer : Common issues include:

  • Byproduct formation : Use scavengers (e.g., molecular sieves) to absorb excess reagents like CS₂ .
  • Moisture sensitivity : Conduct reactions under inert gas (N₂/Ar) and anhydrous solvents. Monitor via TLC or in-situ IR .

Q. What advanced separation techniques improve purification of this compound from complex reaction mixtures?

  • Answer : Employ:

  • Flash chromatography : Optimize eluent polarity (e.g., hexane:ethyl acetate gradients) for sulfone-rich compounds.
  • Recrystallization : Use ethanol/water mixtures (4:1 v/v) to exploit solubility differences in thione vs. sulfone groups .

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